

# IWY357: A Technical Overview of a Novel Antiplasmodial Candidate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IWY357

Cat. No.: B15559392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**IWY357** is a novel, small molecule antimalarial agent developed by Novartis currently advancing through early-stage clinical development.<sup>[1]</sup> Exhibiting rapid in vitro and in vivo parasiticidal activity, **IWY357** targets the asexual blood stages of *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria.<sup>[2][3]</sup> Notably, this compound is reported to possess a novel and yet uncharacterized mechanism of action, a critical feature in the landscape of emerging antimalarial drug resistance.<sup>[2]</sup> Preclinical data suggests a low potential for resistance selection and no cross-resistance with existing antimalarial drugs.<sup>[2][4]</sup> This technical guide provides a summary of the publicly available information on the in vitro antiplasmodial activity of **IWY357**, alongside standardized protocols for the key assays typically employed in the preclinical assessment of such candidates.

## Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant *Plasmodium falciparum* strains necessitating the discovery and development of new therapeutics with novel mechanisms of action.<sup>[4]</sup> **IWY357**, a compound originating from a phenotypic screening program at Novartis, has emerged as a promising candidate for the treatment of uncomplicated malaria.<sup>[3]</sup> Its progression to Phase 1 clinical trials underscores its potential as a next-generation antimalarial agent.<sup>[1]</sup> This document serves to consolidate the current knowledge on **IWY357** and provide a technical framework for its in vitro evaluation.

# In Vitro Antiplasmodial Activity and Cytotoxicity

While specific quantitative data for **IWY357**'s in vitro antiplasmodial activity (IC<sub>50</sub>) and cytotoxicity (CC<sub>50</sub>) are not yet publicly available due to the early stage of its development, the compound is characterized as a "fast killing" agent both in vitro and in vivo.<sup>[2]</sup> This suggests potent low nanomolar activity against *P. falciparum*. The selectivity index (SI), a crucial parameter in early drug discovery, is calculated as the ratio of CC<sub>50</sub> to IC<sub>50</sub> and indicates the therapeutic window of a compound. A higher SI value is desirable, signifying a lower potential for host cell toxicity at effective antiparasitic concentrations.

Table 1: Summary of Preclinical Data for **IWY357** (Qualitative)

| Parameter           | Finding                                                                                     | Reference |
|---------------------|---------------------------------------------------------------------------------------------|-----------|
| Target Organism     | <i>Plasmodium falciparum</i><br>(asexual blood stages)                                      | [2][3]    |
| In Vitro Activity   | Fast-killing                                                                                | [2]       |
| In Vivo Activity    | Fast-killing                                                                                | [2]       |
| Mechanism of Action | Novel and unknown                                                                           | [2]       |
| Resistance Profile  | No cross-resistance observed;<br>No resistant mutants identified<br>in preclinical studies. | [2]       |
| Development Stage   | Preclinical / Phase 1                                                                       | [1][2]    |

## Experimental Protocols

The following sections detail standardized, representative protocols for assessing the in vitro antiplasmodial activity and cytotoxicity of novel compounds like **IWY357**. These methodologies are widely adopted in the field of antimalarial drug discovery.

### In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC<sub>50</sub>) of a compound against the asexual erythrocytic stages of *P. falciparum*. The protocol utilizes the SYBR Green I fluorescent dye, which intercalates with parasite DNA, providing a quantitative measure of parasite proliferation.

#### Materials:

- *P. falciparum* culture (e.g., 3D7, Dd2 strains)
- Human erythrocytes (O+)
- Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
- SYBR Green I lysis buffer
- 96-well microplates
- Test compound (**IWY357**) and reference drugs (e.g., Chloroquine, Artemisinin)

#### Procedure:

- Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
- Compound Preparation: Prepare serial dilutions of the test and reference compounds in complete culture medium.
- Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Include wells for positive (parasitized red blood cells, no drug) and negative (non-parasitized red blood cells) controls.
- Parasite Addition: Add synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
- Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>) incubator at 37°C.

- Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
- Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
- Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC<sub>50</sub> value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Antiplasmodial Activity Assay.

## In Vitro Cytotoxicity Assay (Resazurin-based)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HEK293T, HepG2) to assess its selectivity. The assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

#### Materials:

- Mammalian cell line (e.g., HEK293T)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Resazurin sodium salt solution
- 96-well microplates
- Test compound (**IWY357**) and a positive control for cytotoxicity (e.g., Doxorubicin)

#### Procedure:

- Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Addition: Add serial dilutions of the test compound and the positive control to the wells. Include wells for vehicle control (no drug).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Resazurin Addition: Add the resazurin solution to each well and incubate for a further 2-4 hours.
- Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation: 560 nm, emission: 590 nm).
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by fitting the dose-response data to a sigmoidal curve.

[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Cytotoxicity Assay.

## Mechanism of Action and Signaling Pathways

The mechanism of action of **IWY357** is reported to be novel and is currently unknown.<sup>[2]</sup>

Elucidation of the molecular target and the associated signaling pathways is a critical next step in its development. Standard approaches to target identification include thermal proteome

profiling, genetic resistance studies, and affinity-based proteomics. As the mechanism is yet to be disclosed, a signaling pathway diagram cannot be provided at this time.

## Conclusion

**IWY357** is a promising new antimalarial candidate with several desirable properties, including rapid parasiticidal activity and a novel mechanism of action. While detailed preclinical data remains proprietary, the information available in the public domain highlights its potential to contribute to the arsenal of therapies for uncomplicated malaria. Further studies to elucidate its mechanism of action and continued clinical evaluation will be crucial in determining its future role in malaria treatment and control.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets *Falciparum* Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. Antiplasmodial activity, *in vivo* pharmacokinetics and anti-malarial efficacy evaluation of hydroxypyridinone hybrids in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IWY357: A Technical Overview of a Novel Antiplasmodial Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559392#iwy357-in-vitro-antiplasmodial-activity]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)